molecular formula C26H24N6O3 B2967654 N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-56-1

N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2967654
CAS No.: 540504-56-1
M. Wt: 468.517
InChI Key: ACSIIKCQXMPAAA-UHFFFAOYSA-N
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Description

N,7-Bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include two 2-methoxyphenyl groups at positions N and 7, a methyl group at position 5, and a pyridin-3-yl moiety at position 2.

Properties

IUPAC Name

N,7-bis(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-11-5-7-13-21(19)35-3)23(18-10-4-6-12-20(18)34-2)32-26(28-16)30-24(31-32)17-9-8-14-27-15-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIIKCQXMPAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The focus of this article is to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N7O2C_{24}H_{21}N_7O_2 with a molecular weight of approximately 439.48 g/mol. It features a triazolo-pyrimidine structure that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the triazole family exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Triazoles have shown efficacy against various bacterial strains and fungi. For example, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans with varying degrees of success .
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Certain compounds in this class demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of triazolo-pyrimidine derivatives. Among them, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens .

CompoundMIC (μg/mL)Target Organism
Compound A0.125S. aureus
Compound B0.25E. coli
Compound C8C. albicans

Anticancer Activity

In vitro studies have demonstrated that triazolo[1,5-a]pyrimidines can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported that a derivative similar to our compound led to a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment .

Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of triazole derivatives indicated that these compounds could effectively reduce inflammation markers in animal models. The compound was shown to decrease levels of TNF-alpha and IL-6 in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Essential for antimicrobial and anticancer activities.
  • Pyridine Moiety : Contributes to enhanced binding affinity with biological targets.
  • Methoxyphenyl Groups : Improve lipophilicity and facilitate membrane penetration.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s bis(2-methoxyphenyl) groups likely increase steric bulk and lipophilicity compared to hydroxyl (CAS 539798-53-3) or pyridyl (CAS 543676-75-1) analogs. The nitro and chlorophenyl groups in CAS 901242-86-2 introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target .
  • Molecular Weight : The target’s estimated weight (~454) aligns with analogs, but substituent polarity varies significantly (e.g., hydroxyl vs. methoxy).

Physicochemical Properties

  • Melting Points : While the target compound lacks reported data, analog 5l () exhibits a melting point of 249.7–250.3°C, indicating high thermal stability due to hydrogen bonding from carboxamide and hydroxyl groups .
  • Solubility : The use of DMSO-d6 in NMR studies () suggests moderate solubility in polar aprotic solvents, a trait likely shared by the target compound .
  • Crystallography : X-ray data for pyrazolo[1,5-a]pyrimidines () confirm planar fused-ring systems, but triazolo analogs may exhibit distinct conformational preferences due to nitrogen positioning .

Regioselectivity and Structural Confirmation

  • Triazolo vs.
  • Substituent Orientation : The 2-(pyridin-3-yl) group in the target compound may influence π-π stacking interactions differently than pyridin-4-yl (CAS 543676-75-1) or phenyl substituents .

Q & A

Q. What are the standard synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?

The compound can be synthesized via a multi-component condensation reaction. A typical protocol involves reacting aminotriazole, ethyl 3-oxohexanoate, and substituted aromatic aldehydes in dimethylformamide (DMF) under reflux. Post-reaction, methanol is added to precipitate the product, followed by recrystallization from ethanol. Characterization is performed using IR (to confirm C=O and C=N stretches), 1^1H/13^13C NMR (to assign substituent positions), and elemental analysis .

Q. How is the crystal structure of such derivatives validated?

X-ray crystallography is the gold standard. For example, fused pyrimidine-thiazolo rings in analogous compounds adopt a puckered conformation, with dihedral angles between aromatic substituents (e.g., 80.94° between thiazolo-pyrimidine and benzene rings). Hydrogen bonding (C–H···O) further stabilizes the crystal lattice, as seen in similar structures .

Q. What spectroscopic techniques are critical for structural elucidation?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1}, C=N at ~1600 cm1^{-1}).
  • NMR : 1^1H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and pyridyl protons (δ 8.0–8.5 ppm). 13^13C NMR confirms carboxamide carbonyls (δ ~165 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns verify the structure .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved during synthesis?

Contradictions often arise from solvent polarity, catalyst loading, or temperature. For instance, using acetic acid/acetic anhydride mixtures (instead of DMF) improves cyclization efficiency in related triazolo-pyrimidines. Systematic optimization via Design of Experiments (DoE) can identify critical parameters .

Q. What strategies enhance regioselectivity in substituent placement?

Regioselectivity is influenced by electronic effects. Electron-withdrawing groups (e.g., pyridinyl) direct substitution to specific positions. Computational modeling (DFT) predicts reactive sites, while 1^1H-15^15N HMBC NMR validates regiochemical outcomes .

Q. How do structural modifications affect biological activity?

Structure-activity relationship (SAR) studies show that:

  • Methoxy groups improve solubility and membrane permeability.
  • Pyridinyl substituents enhance kinase inhibition via π-π stacking.
  • Carboxamide moieties are critical for hydrogen bonding with target enzymes (e.g., ATP-binding pockets). In vitro assays (IC50_{50}) guide iterative optimization .

Q. What analytical methods detect impurities in the final product?

  • HPLC-MS : Detects trace byproducts (e.g., uncyclized intermediates).
  • DSC/TGA : Identifies polymorphic impurities affecting thermal stability.
  • XRD : Confirms phase purity by comparing experimental vs. simulated diffraction patterns .

Q. How can reaction mechanisms be probed for scale-up feasibility?

Kinetic studies (e.g., in situ FTIR) monitor intermediate formation. For example, the cyclocondensation of aminotriazole with β-ketoesters proceeds via a Schiff base intermediate. Computational fluid dynamics (CFD) models ensure heat/mass transfer consistency during scale-up .

Q. What in silico tools predict pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina screens for target binding (e.g., CDK2 or Aurora kinases).
  • MD Simulations : Assess conformational stability in biological membranes .

Q. How are chiral centers resolved in asymmetric syntheses?

Chiral HPLC (e.g., using amylose-based columns) separates enantiomers. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINOL) induces enantioselectivity during cyclization. X-ray crystallography confirms absolute configuration .

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